molecular formula C25H27N3O3S B2854510 N'-(2-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898424-90-3

N'-(2-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B2854510
CAS No.: 898424-90-3
M. Wt: 449.57
InChI Key: RWWGVCJIIJNEDF-UHFFFAOYSA-N
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Description

The compound N'-(2-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is an ethanediamide (oxalamide) derivative featuring a tetrahydroisoquinoline moiety and a thiophen-2-yl ethyl group. Its structure combines a rigid tetrahydroisoquinoline core with a flexible ethanediamide linker and aromatic substituents (2-ethoxyphenyl and thiophene). This design may enhance interactions with biological targets, such as receptors or enzymes, through hydrogen bonding (amide groups) and π-π stacking (aromatic rings).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(2-ethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-2-31-22-11-6-5-10-20(22)27-25(30)24(29)26-16-21(23-12-7-15-32-23)28-14-13-18-8-3-4-9-19(18)17-28/h3-12,15,21H,2,13-14,16-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWGVCJIIJNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features that include an ethoxyphenyl group, a tetrahydroisoquinoline moiety, and a thiophene ring. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound can be represented by the following structural formula:

N 2 ethoxyphenyl N 2 1 2 3 4 tetrahydroisoquinolin 2 yl 2 thiophen 2 yl ethyl ethanediamide\text{N 2 ethoxyphenyl N 2 1 2 3 4 tetrahydroisoquinolin 2 yl 2 thiophen 2 yl ethyl ethanediamide}

Key Structural Features:

  • Ethoxyphenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Tetrahydroisoquinoline Moiety : Known for various biological activities including neuroprotective effects.
  • Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The specific biological activity of this compound remains to be fully elucidated but preliminary studies suggest several promising avenues:

1. Anticancer Activity

  • Compounds containing tetrahydroisoquinoline structures have shown potential in inhibiting cancer cell proliferation. For example, studies on related compounds indicate that they may induce apoptosis in various cancer cell lines.

2. Neuroprotective Effects

  • The tetrahydroisoquinoline moiety is associated with neuroprotective properties. Research has demonstrated that derivatives can protect neuronal cells from oxidative stress and excitotoxicity.

3. Receptor Binding Affinity

  • Interaction studies suggest that this compound may have a high binding affinity for certain receptors involved in neurotransmission and pain modulation. This could position it as a candidate for treating neurodegenerative diseases or chronic pain conditions.

The mechanisms through which this compound exerts its effects are still under investigation. However, insights from related compounds suggest several possible pathways:

  • Modulation of Neurotransmitter Systems : Similar compounds have been shown to influence dopamine and serotonin pathways.
  • Inhibition of Tumor Growth Factors : Some derivatives inhibit growth factors such as VEGF (Vascular Endothelial Growth Factor), which is crucial in tumor angiogenesis.

Case Study 1: Anticancer Activity

A study investigated the effects of tetrahydroisoquinoline derivatives on human breast cancer cells (MCF-7). The results indicated that these compounds significantly reduced cell viability through apoptosis induction.

CompoundIC50 (µM)Mechanism
Derivative A15.0Apoptosis
Derivative B10.5Cell Cycle Arrest

Case Study 2: Neuroprotection

Research on a related tetrahydroisoquinoline compound demonstrated its ability to protect SH-SY5Y neuroblastoma cells from oxidative damage caused by hydrogen peroxide.

TreatmentViability (%)Mechanism
Control100-
Compound C85Antioxidant Activity

Comparison with Similar Compounds

Tetrahydroisoquinoline-Containing Acetamide Derivatives

describes substituted tetrahydroisoquinolines, such as N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20, yield: 24%). These compounds share the tetrahydroisoquinoline scaffold but differ in key aspects:

  • Structural Differences : The target compound uses an ethanediamide linker (NHCOCONH), whereas ’s analogs employ acetamide (CH2CONH2) linkers. The latter also feature methoxy, benzyloxy, or piperidinyl ethoxy substituents instead of thiophene and 2-ethoxyphenyl.
  • Biological Activity : The analogs in were designed as orexin-1 receptor antagonists, with substituents influencing receptor affinity. For example, bulky groups like pyridinylmethoxy (Compounds 22–23) reduced yields but may enhance selectivity. The target compound’s thiophene and ethoxyphenyl groups could similarly modulate receptor binding but via distinct electronic or steric effects .

Table 1: Tetrahydroisoquinoline Derivatives Comparison

Compound Linker Type Key Substituents Yield (%) Application
Target Compound Ethanediamide Thiophen-2-yl, 2-ethoxyphenyl N/A Stabilizer (Tinuvin 312)
, Compound 20 Acetamide Piperidinyl ethoxy, dimethoxyphenyl 24 Orexin-1 antagonist
, Compound 24 Acetamide 4-Phenoxybutoxy 82 Orexin-1 antagonist

Ethanediamide Derivatives

and highlight ethanediamide-based compounds with divergent substituents:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(2-thienylsulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (): This compound shares the ethanediamide core but incorporates a sulfonated oxazolidine ring and 3,4-dimethoxyphenethyl group. The sulfonyl group may improve solubility or metabolic stability compared to the target compound’s thiophene and ethoxyphenyl .
  • Tinuvin 312 (): A commercial stabilizer with ethoxyphenyl and ethylphenyl groups. Its ethanediamide structure likely contributes to UV absorption and thermal stability, suggesting similar applications for the target compound .

Table 2: Ethanediamide Derivatives Comparison

Compound Substituents Key Functional Groups Application
Target Compound Thiophen-2-yl, 2-ethoxyphenyl Ethanediamide, tetrahydroisoquinoline Polymer stabilizer
Compound 3,4-Dimethoxyphenethyl, oxazolidine Sulfonyl, oxazolidine Undisclosed (likely therapeutic)
Tinuvin 312 () 2-Ethoxyphenyl, 2-ethylphenyl Ethanediamide UV stabilizer

Thiophene-Containing Analogs

lists compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine, which incorporate thiophen-2-yl ethyl groups. The target compound’s thiophene may enhance lipophilicity or receptor binding via π-π interactions, similar to ’s derivatives .

Research Implications

The unique combination of tetrahydroisoquinoline, ethanediamide, and thiophene in the target compound distinguishes it from analogs in , and 5. Future research should explore:

Biological Activity : Screening for orexin receptor antagonism (as in ) or other CNS targets.

Material Science : Building on Tinuvin 312’s success, evaluating UV/thermal stabilization efficiency.

Structure-Activity Relationships (SAR) : Modifying thiophene or ethoxyphenyl groups to optimize properties.

Q & A

Q. What are the key structural features of this compound, and how do they influence its synthetic strategy?

The compound contains a tetrahydroisoquinoline core, a thiophene-2-yl group, and an ethanediamide backbone with a 2-ethoxyphenyl substituent. These features necessitate multi-step synthesis involving:

  • Coupling reactions to link the tetrahydroisoquinoline and thiophene moieties .
  • Amide bond formation using activating agents like EDC/HOBt to connect the ethoxyphenyl group .
  • Solvent optimization (e.g., dichloromethane or DMF) to enhance reaction efficiency . Table 1: Critical structural components and their synthetic considerations
ComponentRole in SynthesisKey Reaction Conditions
TetrahydroisoquinolineNucleophilic amine sourceControlled pH (7–9) to avoid side reactions
Thiophene-2-ylElectrophilic coupling partnerPd-catalyzed cross-coupling at 80–100°C
EthanediamideBackbone for bioactivityAnhydrous conditions to prevent hydrolysis

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., thiophene δ 7.2–7.5 ppm) and amide carbonyl signals (δ 165–170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected ~500–550 Da) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How can researchers ensure chemical stability during storage and handling?

  • Storage : –20°C under inert gas (argon) to prevent oxidation of the thiophene moiety .
  • Solubility : Use DMSO for stock solutions (50 mM), avoiding aqueous buffers to minimize hydrolysis .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across studies?

Contradictions may arise from variations in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardized dose-response curves (e.g., 0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) .
  • Off-target profiling : Use kinase/GPCR panels to identify non-specific interactions .
  • Metabolic stability assays : Liver microsome studies to assess compound half-life differences .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Focus on modifying:

  • Tetrahydroisoquinoline substituents : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance receptor binding .
  • Thiophene position : Compare 2-thiophene vs. 3-thiophene analogs for selectivity .
  • Ethanediamide linker : Test rigid vs. flexible linkers (e.g., replacing –CH₂– with cyclopropane) . Table 2: Example SAR modifications and outcomes
ModificationBiological ImpactReference
–OCH₃ → –CF₃2.5× increase in enzyme inhibition
Thiophene-2-yl → Thiophene-3-ylLoss of anti-inflammatory activity

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., COX-2 or serotonin receptors) .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability .
  • Pharmacophore modeling : Identify critical H-bond donors (amide NH) and π-π stacking (thiophene/aromatic residues) .

Q. How can researchers address low synthetic yields in large-scale preparations?

  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for cross-coupling efficiency .
  • Flow chemistry : Continuous reactors to improve heat/mass transfer in exothermic steps .
  • Byproduct analysis : LC-MS to identify and suppress side products (e.g., dimerization) .

Data Contradiction Analysis

Q. How should conflicting data on cytotoxicity be interpreted?

Discrepancies may reflect:

  • Cell permeability differences : Use logP measurements (target: 2.5–3.5) to correlate with uptake .
  • Apoptosis vs. necrosis : Conduct Annexin V/PI staining to clarify mechanisms .
  • Batch variability : Re-synthesize compound with strict QC (NMR, HPLC) to confirm purity .

Methodological Recommendations

Q. What in vitro assays are most relevant for evaluating neuroprotective potential?

  • Glutamate-induced excitotoxicity : Measure cell viability in SH-SY5Y neurons pretreated with 10 µM compound .
  • ROS detection : DCFH-DA assay under oxidative stress (H₂O₂ challenge) .
  • Tau phosphorylation inhibition : Western blot for p-tau (Ser396) in primary neurons .

Q. How can metabolic pathways be elucidated to inform derivative design?

  • CYP450 profiling : Human liver microsomes + LC-MS to identify primary metabolites .
  • Deuterium labeling : Track metabolic soft spots (e.g., ethoxyphenyl O-dealkylation) .

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